Mesotartaric acid

Description

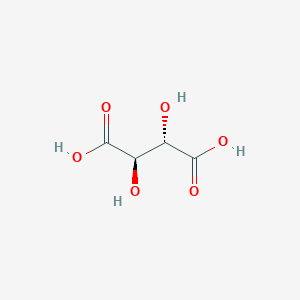

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWJPZIEWOKRBE-XIXRPRMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883336 | |

| Record name | meso-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS], White crystalline powder; [Alfa Aesar MSDS], WHITE CRYSTALLINE POWDER. | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Tartaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Lead(II) tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21105 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

210 °C c.c. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/l at 20 °C: 1400 (very soluble) | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.79 | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

147-73-9, 133-37-9, 815-84-9, 5990-63-6 | |

| Record name | meso-Tartaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | meso-Tartaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | meso-Tartaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14756 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, (2R,3S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, lead(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | meso-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mesotartaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-tartaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mesotartaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TARTARIC ACID, MESO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQO211TF1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

206 °C | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies for Mesotartaric Acid and Its Derivatives

Chemical Synthesis Approaches and Optimization

The chemical synthesis of mesotartaric acid can be achieved through several pathways, often involving the manipulation of stereochemistry and the oxidation of unsaturated precursors. Optimization of these processes is crucial for achieving high yields and purity, which are critical for its applications, particularly in the pharmaceutical and food industries. archivemarketresearch.com

Racemization Pathways for this compound Production

One method for producing this compound involves the racemization of optically active tartaric acid. ontosight.ai Heating dextro-tartaric acid in water at approximately 165°C for about two days results in the formation of a mixture of racemic acid and this compound. atamankimya.comwikiwand.comatamankimya.com This process can also be facilitated by heating an optically active tartaric acid isomer in an alkaline solution. google.com For instance, treating a solution of natural or synthetic tartaric acid with concentrated sodium hydroxide (B78521) at temperatures above 100°C can convert a portion of the L-, D-, and/or DL-tartaric acid into the desired this compound. google.com

A specific method involves preparing an aqueous mixture containing 35-65% by weight of a di-alkali metal salt of tartaric acid and 2-15% by weight of an alkali or alkaline metal hydroxide. google.com This mixture is then heated to a temperature between 100°C and its boiling point. The reaction is continued until 55-90% of the tartaric acid is converted to this compound. google.com

| Starting Material | Reagents | Conditions | Outcome |

| Dextro-tartaric acid | Water | 165°C for ~2 days | Mixture of racemic and this compound atamankimya.comwikiwand.comatamankimya.com |

| Optically active tartaric acid | Alkaline solution | Heating | Racemization to produce this compound google.com |

| L-, D-, or DL-tartaric acid | Concentrated NaOH | >100°C | Conversion to this compound google.com |

| Di-alkali metal salt of tartaric acid | Alkali/alkaline metal hydroxide | 100°C to boiling | 55-90% conversion to this compound google.com |

Regio- and Stereoselective Synthetic Routes

Regio- and stereoselective syntheses are critical for producing this compound with high specificity, avoiding the formation of unwanted isomers.

The oxidation of unsaturated C4 dicarboxylic acids like maleic acid and fumaric acid is a common strategy. The epoxidation of maleic acid, followed by hydrolysis, is a key route to this compound. google.comsciencemadness.org

Using Hydrogen Peroxide: The reaction of alkali salts of maleic acid with hydrogen peroxide in the presence of an alkali tungstate (B81510) catalyst at elevated temperatures leads to the formation of the alkali salt of cis-epoxysuccinic acid. google.com Subsequent hydrolysis of the free cis-epoxysuccinic acid yields a mixture of racemic acid and this compound. google.com The use of a tungstic acid catalyst has been shown to significantly increase the yield of tartaric acid from maleic acid and hydrogen peroxide. sciencemadness.org

Using Potassium Permanganate (B83412): Maleic acid can be converted to this compound using potassium permanganate (KMnO4). google.comquora.com However, this method involves the stoichiometric consumption of KMnO4 and requires the separation of this compound from manganese salts. google.com

From Fumaric Acid: Epoxidation of fumaric acid with concentrated hydrogen peroxide followed by hydrolysis can lead to the formation of the meso-isomer of tartaric acid. google.com However, this route can suffer from harsh process conditions and low conversion rates. google.com

| Unsaturated Precursor | Oxidizing Agent/Catalyst | Intermediate | Final Product |

| Maleic acid alkali salt | H₂O₂ / Alkali tungstate | cis-Epoxysuccinic acid alkali salt | Racemic acid and this compound google.com |

| Maleic acid | KMnO₄ | - | This compound google.comquora.com |

| Fumaric acid | Concentrated H₂O₂ | - | This compound google.com |

A notable method for selectively obtaining this compound involves the alkaline ring-opening hydrolysis of racemic (2,3)-sodium epoxysuccinate. google.com This process yields meso-sodium tartrate, which is then acidified with sulfuric acid to produce this compound. google.com This method is advantageous as the alkaline liquor from the hydrolysis step can be recycled. google.com The process can achieve a yield of sodium meso-tartrate (B1217512) up to 92% and a subsequent yield of this compound of 85%, resulting in a total yield of approximately 78.2%. google.com The racemic (2,3)-sodium epoxysuccinate precursor can be synthesized by oxidizing sodium fumarate (B1241708) with hydrogen peroxide in the presence of a catalyst like sodium tungstate. google.com

This compound can be prepared from dibromosuccinic acid through a reaction with silver hydroxide (AgOH). atamankimya.comwikiwand.comatamankimya.comatamanchemicals.com The chemical equation for this reaction is: HO₂CCHBrCHBrCO₂H + 2 AgOH → HO₂CCH(OH)CH(OH)CO₂H + 2 AgBr atamankimya.comwikiwand.comatamanchemicals.com Following the reaction, the resulting this compound can be separated from any residual racemic acid by crystallization, as the racemate is less soluble. atamankimya.comwikiwand.comatamankimya.com

Alkaline Ring Opening of Epoxysuccinates

Yield and Purity Enhancement in this compound Synthesis

Ongoing research focuses on improving synthesis methods to increase the yield and purity of this compound, which in turn helps to lower production costs. archivemarketresearch.com

In the synthesis via epoxidation of maleic acid, process parameters are optimized to enhance yield. For instance, when using alkali maleate, the reaction is typically run in a homogeneous medium, with the concentration of maleic acid maintained between 10 to 20 weight %. google.com The molar ratio of hydrogen peroxide to maleic acid is generally kept between 1.1:1 and 2:1 to ensure an excess of hydrogen peroxide throughout the reaction. google.com The catalyst, such as sodium tungstate, is used in amounts of 1 to 2 mol % based on the maleic acid. google.com

Following hydrolysis, purification techniques like fractional crystallization are employed. google.com The hydrolysis mixture is cooled to 1°-25°C to crystallize the racemic acid, which is then filtered off. google.com The remaining mother liquor contains this compound, which can be recovered by evaporation. google.com

For purity assessment, techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) are utilized. yu.edu Commercially available this compound can sometimes be contaminated with DL-tartaric acid, and purification steps are necessary to achieve high purity grades (97% and above) required for specific applications. archivemarketresearch.comyu.edu

Enzymatic Synthesis and Biotransformation Pathways

The biotechnological production of this compound is an area of growing interest, offering a green alternative to conventional chemical synthesis. researchgate.net Enzymes, acting as biocatalysts, provide high selectivity and operate under mild conditions, which is advantageous for producing specific stereoisomers like this compound. researchgate.net

A key enzyme in this field is trans-epoxysuccinate hydrolase (TESH) . This enzyme catalyzes the hydrolysis of trans-epoxysuccinate to produce this compound with high enantiomeric excess (ee > 99.9%). researchgate.netresearchgate.net Research on TESH from Pseudomonas koreensis has identified crucial amino acid residues (H34, D104, R105, R108, D128, Y147, H149, W150, Y211, and H272) involved in its catalytic activity. ebi.ac.uk The enzyme exhibits optimal activity at 45°C and a pH of 9.0. researchgate.netresearchgate.netebi.ac.uk Understanding the catalytic mechanism, which is proposed to be a two-step process, is vital for optimizing the enzymatic production of this compound. ebi.ac.uk

Another significant biotransformation pathway involves the use of microorganisms. For instance, Aspergillus niger has been utilized for the biotransformation of compounds into tartaric acid isomers. researchgate.net While much of the industrial focus has been on producing L-(+)-tartaric acid via fermentation using enzymes like cis-epoxysuccinate hydrolase (CESH), the principles can be adapted for this compound. researchgate.net Biotransformation offers advantages such as mild reaction conditions and excellent chemo-, regio-, and enantioselectivity, making it an economically viable and simple method for tartaric acid production. researchgate.net

Biotransformation has also been observed in soil environments, where tartaric acid can influence the breakdown of other chemical compounds. For example, tartaric acid, a major component of root exudates in some plants, can drive the biotransformation of pollutants like tetrabromobisphenol A (TBBPA) by soil bacteria. nih.gov This process involves the facilitation of novel conversion pathways, including oxidative skeletal cleavage and debromination. nih.gov

| Enzyme/Organism | Substrate | Product | Key Findings |

| Pseudomonas koreensis (trans-epoxysuccinate hydrolase) | trans-Epoxysuccinate | This compound | Optimum conditions: 45°C, pH 9.0; EE > 99.9%. researchgate.netresearchgate.netebi.ac.uk |

| Aspergillus niger | Various | Tartaric acid isomers | Used in biotransformation processes for tartaric acid production. researchgate.net |

Green Chemistry Principles in this compound Production

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which emphasizes the development of environmentally benign chemical processes. dataintelo.com The use of renewable feedstocks and biodegradable catalysts are central to this approach. researchgate.net

One of the primary green aspects of this compound is its potential derivation from natural sources. L-(+)-tartaric acid, a stereoisomer of this compound, is commercially produced from by-products of the wine industry, such as argol and lees, which are rich in potassium bitartrate (B1229483). atamanchemicals.comchemcess.com This utilization of waste streams from agriculture aligns with the green chemistry principle of using renewable feedstocks.

Enzymatic synthesis, as detailed in the previous section, is a cornerstone of green chemistry in this compound production. researchgate.net Biocatalysts operate under mild temperature and pressure conditions, reduce the need for hazardous solvents, and can lead to higher selectivity, thus minimizing by-product formation. researchgate.net The use of enzymes like trans-epoxysuccinate hydrolase for the production of this compound is a prime example of a green synthetic route. researchgate.netebi.ac.uk

Furthermore, the development of solvent-free synthesis methods, often coupled with microwave irradiation, represents another advancement in green chemistry for producing derivatives of tartaric acid, such as tartramides. researchgate.net These methods can lead to cleaner procedures with significant improvements over classical synthetic routes. researchgate.net

The inherent biodegradability of tartaric acid and its esters also contributes to their green profile. researchgate.net For example, esters of tartaric acid are being explored as "double green" plasticizers for biodegradable polymers like polylactide (PLA), as they are derived from renewable resources and are themselves biodegradable. researchgate.net

| Green Chemistry Principle | Application in this compound Production |

| Use of Renewable Feedstocks | Utilization of by-products from the wine industry to source tartaric acid isomers. atamanchemicals.comchemcess.com |

| Catalysis | Employment of enzymes like trans-epoxysuccinate hydrolase for selective synthesis. researchgate.netresearchgate.netebi.ac.uk |

| Benign Solvents/Conditions | Solvent-free synthesis and use of mild reaction conditions in enzymatic processes. researchgate.netresearchgate.net |

| Waste Prevention | High selectivity of enzymatic reactions minimizes the formation of unwanted by-products. researchgate.net |

| Design for Degradation | Tartaric acid and its derivatives are often biodegradable. researchgate.net |

Industrial Production Processes of Tartaric Acid Isomers and this compound Isolation

The industrial production of tartaric acid is dominated by the L-(+)-isomer, which is primarily sourced from the by-products of wine fermentation. atamanchemicals.comwikipedia.org The process begins with tartar, a sediment rich in potassium bitartrate, which is treated with calcium hydroxide to precipitate calcium tartrate. wikipedia.org This salt is then acidified with sulfuric acid to yield L-(+)-tartaric acid. wikipedia.org

This compound can be prepared from other isomers of tartaric acid. For instance, heating dextro-tartaric acid in water at 165°C for about two days results in a mixture of racemic acid and this compound. wikipedia.org Another synthetic route involves the treatment of dibromosuccinic acid with silver hydroxide. wikipedia.org

The chemical synthesis of racemic tartaric acid (a mixture of D-(-) and L-(+)-tartaric acid) is typically achieved through the epoxidation of maleic acid with hydrogen peroxide, followed by hydrolysis of the resulting epoxy-succinic acid. chemcess.com

The isolation of this compound from a mixture of its isomers is a critical step and can be challenging due to their similar chemical properties. One common method for separation is fractional crystallization. This technique exploits the differences in solubility between the isomers. For example, this compound is more soluble than racemic tartaric acid, which allows for the racemate to be crystallized out, leaving the meso form in the solution. wikipedia.orgmsu.edu

Another approach to isolation involves precipitating the meso form as a calcium salt. core.ac.uk The soluble this compound can be converted to calcium tartrate, which can then be separated. The this compound is subsequently regenerated by the addition of sulfuric acid, followed by the removal of the calcium sulfate (B86663) precipitate. core.ac.uk

In some processes, after epimerization of L-tartrate to a mixture containing the meso form, the different isomers can be separated based on their varying solubilities and crystallization behaviors. google.com

| Production/Isolation Method | Starting Material | Key Steps |

| Production from Dextro-tartaric acid | Dextro-tartaric acid | Heating in water at 165°C. wikipedia.org |

| Production from Dibromosuccinic acid | Dibromosuccinic acid | Treatment with silver hydroxide. wikipedia.org |

| Isolation by Fractional Crystallization | Mixture of tartaric acid isomers | Exploiting differences in solubility; racemic acid is less soluble than this compound. wikipedia.orgmsu.edu |

| Isolation via Calcium Salt Precipitation | Aqueous solution of this compound | Precipitation as calcium tartrate, followed by regeneration with sulfuric acid. core.ac.uk |

Conformational Analysis and Spectroscopic Characterization of Mesotartaric Acid

Solid-State Conformational Studies

Crystallographic Investigations of Mesotartaric Acid and its Salts (e.g., Potassium m-tartrate)

X-ray and neutron diffraction studies have been instrumental in elucidating the solid-state structure of this compound and its salts. rsc.orgrsc.org Contrary to early assumptions of a centrosymmetric conformation, crystallographic investigations have revealed that this compound often adopts an asymmetric conformation in its crystalline form. jocpr.comresearchgate.netjocpr.com

In the case of potassium mesotartrate dihydrate and the isomorphous rubidium salt, the mesotartrate ion exists in an asymmetric conformation. iucr.org The crystal structure is essentially a racemate, containing equal proportions of the "d" and "l" conformational antipodes within a single, ordered crystal. iucr.org This intermolecular compensation between enantiomeric conformations is the reason for the crystal's lack of optical activity. jocpr.com

A neutron diffraction study of potassium hydrogen meso-tartrate (B1217512) further confirmed the geometry determined by X-ray diffraction, providing more precise locations for the hydrogen atoms. rsc.orgrsc.org This study also highlighted the presence of very short O-H-O hydrogen bonds between carboxyl groups, situated across centers of symmetry. rsc.org One of these hydrogen bonds was found to be a standard Type A bond with the proton likely vibrating in a single-minimum potential-energy well at the center. rsc.org

The crystal structure of (+)-(R)-α-methylbenzylammonium meso-tartrate monohydrate also shows that the meso-tartrate molecules are nearly centrosymmetric, a conformation favored by the crystal-packing conditions. researchgate.net

Table 1: Crystallographic Data for Potassium Mesotartrate Dihydrate and Isomorphous Rubidium Salt iucr.org

| Parameter | Potassium Mesotartrate Dihydrate | Rubidium Mesotartrate Dihydrate |

| Space Group | Pī | Pī |

| a | 7.05 Å | 7.11 Å |

| b | 6.87 Å | 6.93 Å |

| c | 11.16 Å | 11.5 Å |

| α | 95.87° | 96.0° |

| β | 103.27° | 101.6° |

| γ | 62.22° | 61.8° |

Solution-Phase Conformational Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Equilibrium Studies (e.g., 1H NMR, 13C NMR)

In solution, this compound exists as an equilibrium mixture of conformers. jocpr.comidc-online.comlibretexts.org ¹H and ¹³C NMR spectroscopy are powerful tools for investigating this conformational equilibrium. jocpr.comresearchgate.netcdnsciencepub.comcdnsciencepub.com

Studies have shown that in aqueous solutions, the conformation of this compound does not significantly change with pH. researchgate.netcdnsciencepub.comcdnsciencepub.com The analysis of vicinal ¹H-¹H coupling constants (³JHH) provides insight into the predominant conformations. The observed ³JHH values, typically in the range of 2.60 to 3.10 Hz, are consistent with gauche conformations (±sc) where the dihedral angle is approximately 60°. jocpr.com These values are not compatible with the antiperiplanar (ap) conformation (dihedral angle ~180°), which would exhibit larger ³JHH values around 7.00 Hz. jocpr.com

Furthermore, vicinal ¹³C-O₂H-¹H coupling constants in meso-tartaric acid are found to be intermediate between typical gauche and trans values, which also supports the significant contribution of the gauche conformers (b' and c' in some notations). cdnsciencepub.com Even upon ionization of the carboxylic acid groups, these gauche conformations remain more stable than the antiperiplanar form. cdnsciencepub.com The stabilization of these polar, gauche conformations in a high dielectric constant solvent like water is considered a significant factor. researchgate.netcdnsciencepub.comcdnsciencepub.com

Table 2: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) | Conformation Indicated | Reference |

| ¹H (vicinal) | - | ³JHH ≈ 2.60 - 3.10 | Gauche (±sc) | jocpr.com |

| ¹³C (vicinal) | - | Intermediate between gauche and trans values | Gauche (b' and c') | cdnsciencepub.com |

Chiral Conformers and Racemic Mixtures in Solution

While the Fischer projection of this compound depicts an achiral molecule with a plane of symmetry, this represents an unstable eclipsed conformation. idc-online.comlibretexts.org The actual molecule in solution is a dynamic equilibrium of staggered conformers. jocpr.comidc-online.comlibretexts.org This equilibrium consists of one achiral antiperiplanar (ap) conformation, which has a center of symmetry (Ci), and two interconvertible, enantiomeric gauche (or syn-skew) conformations (P-sc and M-sc). jocpr.comidc-online.comlibretexts.org

These chiral conformers, being enantiomers, have equal potential energy and are therefore present in equal concentrations in the solution. jocpr.comidc-online.comlibretexts.org This results in a racemic mixture of conformers. jocpr.comresearchgate.netjocpr.comresearchgate.net The optical inactivity of a this compound solution is thus a result of this dynamic racemic mixture, where the optical activity of the individual chiral conformers cancels out. jocpr.comidc-online.comlibretexts.org

Spectroscopic Characterization of this compound Derivatives

The conformational preferences of this compound can be influenced by derivatization. X-ray and NMR investigations have been conducted on various derivatives, including esters, amides, and dinitriles. jocpr.comresearchgate.netnih.gov

A notable trend is that while chiral tartaric acid esters and amides predominantly adopt a trans conformation of the four-atom carbon chain, the corresponding derivatives of meso-tartaric acid show a tendency for the gauche (sc) conformation. jocpr.comresearchgate.netnih.gov Conversely, meso-tartarodinitriles tend to have a trans conformation. jocpr.comresearchgate.netnih.gov The gauche conformation in meso-tartarodinitriles appears to be stabilized by local dipolar interactions and intramolecular C-H···O hydrogen bonds. researchgate.netnih.gov

The synthesis of crown ethers from meso-tartaric acid has also been reported. cdnsciencepub.com The sodium salt of the bis(dimethylamide) of meso-tartaric acid reacts with diethylene glycol ditosylate to yield a mixture of 18-crown-6 (B118740) and 27-crown-9 crown ethers. cdnsciencepub.com The solid-state structure of the 2R,3S,11S,12R 18-crown-6 isomer was determined by X-ray crystallography, and the structures of other products were assigned using NMR spectroscopy. cdnsciencepub.com The solution conformations of these amide crown ethers were also examined by NMR. cdnsciencepub.com

Furthermore, chiral polyurethane elastomers have been synthesized using meso-tartaric acid. scirp.org These polymers were characterized using FTIR and NMR spectroscopy, with ¹H and ¹³C NMR analyses confirming the incorporation of tartaric acid into the polymer chain. scirp.org

Advanced Applications of Mesotartaric Acid in Organic and Material Chemistry

Mesotartaric Acid as a Chiral Auxiliary and Building Block in Asymmetric Synthesis

This compound, the achiral, optically inactive diastereomer of tartaric acid, serves as a valuable and cost-effective raw material in the field of asymmetric synthesis. researchgate.net Although the molecule itself is achiral due to an internal plane of symmetry, it can be utilized as a chiral auxiliary or a versatile building block to induce stereoselectivity in chemical reactions. jocpr.comnewdrugapprovals.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. ebi.ac.ukresearchgate.net The auxiliary is later removed, having fulfilled its role in controlling the stereochemical outcome of the reaction. ebi.ac.uk The utility of this compound in this context arises from its C2-symmetric core, which, upon selective reaction or desymmetrization, can provide access to enantiomerically enriched products. jocpr.comacs.org

Stereoselective Induction in Organic Reactions

The principle behind using this compound for stereoselective induction lies in breaking its inherent meso symmetry. By selectively reacting one of its two identical functional groups, a chiral environment is created, which can then direct the stereochemistry of subsequent transformations. This strategy allows for the control of newly formed stereocenters. jocpr.com

For instance, research has demonstrated the synthesis of four stereoisomeric heptanetetrols, which are fragments of the natural substance pinolidoxin (B1237983), starting from this compound. google.com This process allowed for the determination of the absolute stereochemistry at key chiral centers of the natural product by correlating the synthetic fragments with those obtained from the degradation of pinolidoxin itself. google.com The initial use of the achiral meso-tartaric acid enabled access to multiple stereoisomers, which was crucial for the structural elucidation. google.comnih.gov This approach underscores the value of meso-compounds in generating stereochemical diversity from a single, non-chiral starting material.

Synthesis of Chiral Polyurethane Elastomers

In materials chemistry, this compound has been successfully employed as a cross-linking agent in the one-shot synthesis of polyurethane elastomers (PUEs). acs.org In this process, this compound is reacted with an aromatic isocyanate, such as 4,4'-diphenylmethane diisocyanate (MDI), and various polyols like polytetramethylene glycol (PTMG), polycaprolactone (B3415563) diol (PCL), or polycarbonate diol (PCD). acs.org

Even though this compound is achiral, its incorporation into the polymer structure can influence the material's physical properties. Studies have shown that the hardness of the resulting polyurethane elastomers increases with a higher content of this compound in the composite. These PUEs also exhibit good resistance to various solvents. The synthesis provides a straightforward method to modify the properties of polyurethanes using a readily available, bio-based molecule.

| Sample ID (meso) | MDI (mol × 10⁻²) | Polyol (mol × 10⁻²) | Tartaric Acid (mol × 10⁻³) | Tartaric Acid Content (wt%) |

| PUET1-meso | 2.0 | 0.90 | 0.10 | 0.65 |

| PUET2-meso | 2.0 | 0.80 | 0.20 | 1.4 |

| PUET3-meso | 2.0 | 0.70 | 0.30 | 2.3 |

| PUET4-meso | 2.0 | 0.60 | 0.40 | 3.4 |

| PUET5-meso | 2.0 | 0.50 | 0.50 | 4.8 |

| Table based on data for the synthesis of chiral polyurethane elastomers containing meso-tartaric acid. acs.org |

Construction of Crown Ethers and Polycarboxylate Crown Ethers

This compound has been used as a starting material for the synthesis of specialized macrocyclic molecules, specifically polycarboxylate crown ethers. For example, the bis-dimethylamide of meso-tartaric acid can be reacted with diethylene glycol ditosylate to produce a mixture of 18-crown-6 (B118740) and 27-crown-9 amide crown ethers. These amides can then be hydrolyzed to their respective crown ether carboxylic acids.

However, research into the metal ion complexation behavior of these crown ethers has revealed that the meso-derived tetra- and hexacarboxylates are notably inefficient and nonselective complexing agents for cations when compared to the analogous crown ethers synthesized from chiral R,R-(+)-tartaric acid. This difference in performance is attributed to the unfavorable conformational control exerted by the meso-tartaro units within the macrocyclic structure.

Stereoselective Synthesis of Bioactive Molecules and Natural Products

Tartaric acid and its derivatives are inexpensive and convenient chiral precursors for the synthesis of complex, biologically active molecules. researchgate.netnih.gov They allow synthetic chemists to introduce a 1,2-diol moiety with explicit control over two stereocenters, which is a common structural motif in many natural products. nih.gov

The acyclic 1,2-diol is a frequent subunit in the structure of biologically active molecules, and controlling its stereochemistry is of great importance in synthetic chemistry. nih.gov Incorporating a synthon derived from tartaric acid provides a reliable method for establishing this specific diol arrangement, thereby controlling two stereocenters in the target molecule. nih.gov This strategy has been employed in the synthesis of numerous bioactive compounds. nih.gov

Zaragozic Acids: The zaragozic acids, also known as squalestatins, are potent inhibitors of squalene (B77637) synthase and feature a complex, highly oxygenated core. nih.gov Tartaric acid has been identified as an excellent precursor for synthesizing this challenging furan (B31954) core structure. nih.gov

Koninginin D: For the synthesis of (+)-Koninginin D, a structural analog of (–)-koninginin A, L-tartaric acid was utilized as a chiral building block to establish the stereochemistry of two adjacent hydroxyl groups. The synthesis involved coupling a tartrate-derived aldehyde with 1,3-cyclohexadione.

PQ-8: PQ-8 is a cytotoxic polyacetylene compound isolated from medicinal plants. nih.gov In the process of elucidating its absolute stereochemistry, meso-tartaric acid served as a convenient starting material. nih.gov It was used to access all four possible stereoisomers of a key heptanetetrol fragment of the molecule, which were obtained as two racemic mixtures. nih.gov By comparing the spectral data of these synthetic isomers with a sample derived from the natural product, the correct absolute configuration of PQ-8 was determined. nih.gov

L-Biopterin: L-Biopterin is a vital cofactor in various biological processes. Its total synthesis has been achieved using L-tartaric acid as the starting chiral synthon. The synthesis involves converting L-tartaric acid into 5-deoxy-L-arabinose, a key intermediate. This deoxy sugar is then transformed into its phenylhydrazone, which is subsequently condensed with 2,5,6-triamino-4-pyrimidinol to ultimately yield L-biopterin.

Alpha-Amino Acid Synthesis

This compound serves as a foundational component in the synthesis of novel, conformationally constrained dipeptide isosteres. These structures, known as 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids (BTAas), are derived from the condensation of this compound with various alpha-amino acids. figshare.comacs.orgacs.org The process involves several key steps, beginning with the transformation of the amino acid into an N-benzylamino alcohol. This intermediate is then condensed with a monomethyl ester of 2,3-di-O-isopropylidenetartaric acid. figshare.comacs.orgacs.org

Subsequent oxidation of the resulting hydroxy group to an aldehyde, followed by an acid-catalyzed trans-acetalization with the two hydroxy groups of the tartaric acid moiety, yields the bicyclic structure. figshare.comacs.orgacs.org This synthetic strategy has been successfully applied to a range of amino acids, including glycine (B1666218), L- and D-phenylalanine, and L- and D-alanine, to produce the corresponding BTAa structures in good yields. figshare.comacs.orgacs.org The rigidity of the bicyclic skeleton and the precise control over stereocenters make these BTAa compounds valuable in the synthesis of modified peptides. figshare.com

Development of this compound-Derived Chiral Catalysts

While this compound itself is achiral, it is a crucial precursor in the development of chiral catalysts. Tartaric acid, in its chiral forms, is a readily available natural resource for creating chiral ligands. mdpi.com Specifically, tetraaryl-2,2-dimethyl-1,3-dioxolan-4,5-dimethanols (TADDOLs), which are derived from tartaric acid, are key components in the synthesis of N-spiroquaternary ammonium (B1175870) salt catalysts. mdpi.comrsc.org These catalysts have demonstrated high efficacy in asymmetric transformations, such as the α-alkylation of glycine Schiff bases, achieving high enantioselectivities and good yields. rsc.org

The development of these catalysts stems from the recognized potential of TADDOLs as chiral ligands in transition-metal catalysis. mdpi.com The structural motif of TADDOLs has been systematically investigated for the synthesis of C1- or C2-symmetric N-spiro catalysts. mdpi.com

Coordination Chemistry of this compound

The coordination chemistry of this compound is notable for its interactions with various metal ions, leading to the formation of complex structures and its use as a specialized reagent in analytical applications.

Complexation with Metal Ions (e.g., Copper(II))

This compound readily forms complexes with metal ions, a property it shares with its chiral isomers. In the presence of copper(II) ions and tetramethylethylenediamine (TMEDA), this compound participates in the formation of a trinuclear coordination compound, [CuII2CuI(H2tart)(Htart)(TMEDA)2]. researchgate.netmdpi.com Magnetic susceptibility measurements have confirmed the presence of two weakly interacting divalent copper cations separated by a diamagnetic center in this mixed-valent copper complex. researchgate.netmdpi.com

Electron spin resonance (e.s.r.) studies of alkaline solutions containing copper(II) and mesotartrate, such as in the Somogyi reagent, have provided evidence for the existence of dimeric copper(II) tartrate complexes at low temperatures (77 K). nih.gov The structure of these complexes is thought to involve meso-tartrate (B1217512) ligands bridging a Cu2+(OH)−—Cu2+(OH)− ion-pair, forming five-membered chelate rings. nih.gov This complexation is facilitated by the strongly alkaline conditions which promote the ionization of the hydroxyl groups of the acid. nih.gov

The interaction of copper(II) ions with tartaric acid in aqueous solutions can lead to the formation of various complex species depending on the pH. mdpi.com Studies have identified complexes with different compositions, including CuL, CuHL, CuL2, CuHL2, CuH2L2, Cu2L2, Cu2L3, and Cu2L4 (where L represents the tartrate dianion). mdpi.com

| Complexation System | Resulting Complex/Observation | Key Findings |

| Copper(II), this compound, TMEDA | Trinuclear coordination compound [CuII2CuI(H2tart)(Htart)(TMEDA)2] researchgate.netmdpi.com | Formation of a mixed-valent copper complex with two weakly interacting Cu(II) ions. researchgate.netmdpi.com |

| Copper(II) oxalate-meso-tartrate (alkaline solution) | Dimer of Cu(II) tartrate complex at 77 K nih.gov | E.s.r. spectra indicate a dimeric structure with bridging meso-tartrate ligands. nih.gov |

| Copper(II) and Tartaric acid (aqueous solution) | Various complexes (CuL, CuHL, CuL2, etc.) mdpi.com | Complex composition is pH-dependent. mdpi.com |

Applications as Masking Reagents in Analytical Chemistry (e.g., Thorium Determination)

This compound has proven to be a highly effective masking agent in the analytical determination of certain elements, particularly thorium. In spectrophotometric methods for thorium determination using reagents like thoron or APANS [1-(o-arsonophenylazo)-2-naphthol-3:6-disulphonic acid], the presence of zirconium can cause significant interference. usgs.govusgs.gov

Research has shown that this compound is superior to other masking agents, such as oxalic acid and citric acid, in preventing this interference. usgs.govresearchgate.net For instance, in the determination of thorium in ores, a 5% aqueous solution of this compound monohydrate is used to successfully mask as much as 2 mg of zirconia (ZrO2). While it effectively masks zirconium, it does not eliminate the interference from ferric iron, which requires reduction by agents like hydroxylamine (B1172632) hydrochloride. The use of this compound allows for the accurate determination of thorium even in complex matrices containing high levels of zirconium. usgs.govpublications.gc.ca

| Analytical Method | Analyte | Interfering Ion | Role of this compound | Effectiveness |

| Spectrophotometry with Thoron usgs.govusgs.gov | Thorium | Zirconium | Masking Agent | Most effective in masking zirconium compared to other tartaric acid isomers. usgs.govusgs.gov |

| Absorptiometry with APANS | Thorium | Zirconium | Masking Agent | Allows determination of 0.2 mg of ThO2 in the presence of up to 500 mg of ZrO2. |

| Solvent Extraction with TOPO researchgate.net | Thorium | Various ions | Masking Agent | A 5% solution was found to be the best masking agent compared to others tested. researchgate.net |

Applications in Materials Science and Surface Chemistry

The unique, achiral nature of this compound allows it to induce chirality when adsorbed onto certain surfaces, leading to the formation of structured molecular layers with potential applications in catalysis and separation technologies.

Formation of Chiral Domains on Surfaces

Despite being an achiral molecule, this compound can form chiral domains upon adsorption on surfaces like Cu(110). semanticscholar.org Density functional theory (DFT) calculations predict that deprotonated this compound adopts a chiral zigzag conformation on this surface. semanticscholar.org This adsorption-induced chirality results in the formation of two-dimensional conglomerates where all molecules within a single domain possess the same handedness. semanticscholar.org

Experimental studies have investigated the adsorption of L, D, and meso-tartaric acids on self-assembled monolayers (SAMs). nih.gov Chiral surfaces were prepared by adsorbing these tartaric acid isomers onto a gemini-structured SAM. nih.gov The thickness of the resulting tartaric acid layers was estimated to be approximately 5-6 angstroms, which corresponds to the height of the molecules anchoring to the surface via their two carboxyl groups. nih.gov

Further experiments involving the second-layer adsorption of tartaric acids onto a pre-existing L-tartaric acid monolayer revealed a strong affinity and film growth when the chirality of the first and second layers were identical. nih.gov This preferential crystalline growth of chiral molecules on a surface of the same chirality suggests potential applications in the optical resolution of enantiomers at solid-liquid interfaces. nih.gov

| Surface/Substrate | Adsorbed Molecule | Observation | Significance |

| Cu(110) semanticscholar.org | This compound | Formation of enantiomorphous domains with chiral zigzag conformations. semanticscholar.org | Demonstrates that an achiral molecule can induce surface chirality. semanticscholar.org |

| Gemini-structured SAM nih.gov | This compound | Formation of a molecular layer with a thickness of 5-6 Å. nih.gov | Characterization of the structure of adsorbed meso-tartaric acid on a modified surface. nih.gov |

| L-TA Monomolecular Layer nih.gov | L-Tartaric Acid | Preferential crystalline growth of a second L-TA layer. nih.gov | Implies potential for enantiomeric separation at interfaces. nih.gov |

Induction of Acid-Resistant Surface Coatings (e.g., on Calcium Carbonate)

The application of this compound to create acid-resistant surface coatings on calcium carbonate (CaCO₃) represents a significant advancement in material protection, particularly in environments susceptible to acidic conditions. Research has demonstrated that a pre-treatment with this compound can form a protective layer on the surface of calcite, the most stable polymorph of calcium carbonate, thereby inhibiting its dissolution in acidic solutions. repec.org

This protective mechanism is of particular interest in various industrial and geological contexts. For instance, in geological carbon sequestration, the injection of CO₂ into carbonate formations can lead to the creation of an acidic environment, potentially dissolving the rock matrix. repec.org A pre-treatment with this compound offers a potential solution to mitigate this issue. repec.org

Mechanism of Protection

The protective effect of this compound stems from its ability to form a stable, in-situ coating on the calcite surface. repec.org When calcium carbonate is exposed to an acidic solution containing this compound, a dissolution-precipitation process occurs. Initially, the acid begins to dissolve the calcite. However, this process increases the local concentration of calcium ions (Ca²⁺) at the mineral-water interface. These calcium ions then react with the tartrate ions from the this compound to precipitate a layer of calcium tartrate. repec.org

This newly formed calcium tartrate layer acts as a physical barrier, effectively shielding the underlying calcium carbonate from further acid attack. repec.org Studies have confirmed that the system reaches equilibrium with the precipitated calcium tartrate, while remaining significantly undersaturated with respect to calcite, which indicates the effectiveness of the coating in preventing further dissolution of the original mineral. repec.org

Research Findings

Laboratory batch experiments have provided substantial evidence for the efficacy of this compound in protecting calcium carbonate. In these studies, calcite powder was exposed to acidified brine (pH ≈ 3) containing varying concentrations of this compound. repec.org The extent of dissolution was monitored by measuring changes in pH and analyzing the chemical composition of the aqueous solution. repec.org

The results consistently showed a dramatic reduction in the dissolution of the carbonate mineral in the presence of this compound. repec.org Scanning Electron Microscopy (SEM) images of the calcite grains after treatment revealed the formation of a distinct surface layer, confirming the precipitation of the protective calcium tartrate coating. repec.org

The concentration of this compound was found to be a critical factor in the rate and extent of the protective layer formation. Higher concentrations of this compound led to a more rapid and effective inhibition of calcite dissolution. repec.org

Interactive Data Table: Effect of this compound Concentration on Calcite Dissolution

The following table summarizes the findings from batch experiments conducted at approximately 25°C and 1 atm, demonstrating the inhibitory effect of different concentrations of this compound on calcium carbonate dissolution in an acidic environment (pH ≈ 3). repec.org

| This compound Concentration (M) | Observed Inhibition of Dissolution | Rate of Protective Layer Formation |

| 0.15 | High | Fastest |

| 0.08 | Moderate | Slower than 0.15 M |

| 0.015 | Low | Slowest |

This data clearly illustrates a dose-dependent relationship between the concentration of this compound and its ability to protect calcium carbonate from acid-induced dissolution. repec.org The formation of a calcium tartrate surface coating is a key aspect of this protective mechanism, offering a promising strategy for enhancing the durability of calcium carbonate-based materials in acidic settings. repec.org

Biochemical Roles and Metabolic Research of Mesotartaric Acid

Occurrence and Distribution in Biological Systems

Mesotartaric acid is a metabolite that has been identified in both plants and microorganisms. nih.govuchicago.edu While L-(+)-tartaric acid is the predominant form in grapes, this compound also exists in an optically inactive form. mdpi.comencyclopedia.pub It is considered a specialized primary metabolite, originating from carbohydrate metabolism but with a restricted distribution within the plant kingdom. frontiersin.orgnih.gov

In addition to plants, this compound has been noted in the context of microbial metabolism. For instance, while some fungi can oxidize D- and L-tartaric acid, this compound may remain intact. uchicago.edu Furthermore, it has been identified as a metabolite in Escherichia coli. nih.gov Research has also pointed to this compound as a potential biomarker for hyaluronate oxidation in synovial fluid under conditions of oxidative stress. ebi.ac.uk

Biosynthesis and Accumulation Mechanisms in Plants (e.g., Grapes)

The biosynthesis of tartaric acid isomers, including this compound, in plants like grapes is intricately linked to ascorbic acid (Vitamin C) metabolism. nih.govresearchgate.net The primary pathway involves the cleavage of ascorbic acid, which serves as a precursor. encyclopedia.pubfrontiersin.org This process is thought to occur primarily in the cytosol of plant cells. encyclopedia.pubfrontiersin.org

Environmental and Agronomic Factors Influencing Accumulation

The accumulation of organic acids, including tartaric acid isomers, in plants is influenced by a variety of environmental and agronomic factors. mdpi.comd-nb.info

Temperature and Light: High temperatures can lead to a reduction in the concentration of organic acids in grapes. mdpi.com Conversely, lower temperatures have been associated with a higher incorporation of carbon into organic acids in nearly ripe berries. mdpi.com Light intensity can also impact the biosynthesis of ascorbic acid, the precursor to tartaric acid, thereby affecting its accumulation. mdpi.commaxapress.com

Agronomic Practices: Grape training systems and the choice of rootstocks have been shown to have an impact on the sugar and organic acid content in the fruit. mdpi.com

Table 1: Environmental and Agronomic Factors Affecting Tartaric Acid Accumulation

| Factor | Effect on Tartaric Acid Accumulation |

| High Temperature | Can decrease organic acid concentrations. mdpi.com |

| Low Temperature | May increase carbon incorporation into organic acids. mdpi.com |

| Light Intensity | Influences the biosynthesis of the precursor, ascorbic acid. mdpi.com |

| Grape Training Systems | Can impact organic acid content. mdpi.com |

| Rootstocks | Can influence organic acid levels in the fruit. mdpi.com |

Transcriptional Regulation of Biosynthetic Pathways

The synthesis of tartaric acid is regulated at the genetic level through the action of transcription factors. mdpi.com These proteins play a crucial role by binding to the promoter regions of genes encoding key enzymes in the biosynthetic pathway. mdpi.com Several transcription factors are known to be involved in regulating the biosynthesis of ascorbic acid, which in turn affects the production of tartaric acid. researchgate.net The expression of genes such as those encoding for L-idonate dehydrogenase, a key enzyme in the pathway, is a critical regulatory point. mdpi.comfrontiersin.org

Transport Mechanisms of Organic Acids

Once synthesized in the cytosol, organic acids like tartaric acid are transported and stored in the vacuole. frontiersin.orgoup.com This transport across the vacuolar membrane, or tonoplast, is a complex and highly regulated process crucial for maintaining pH homeostasis and osmotic pressure within the cell. oup.comresearchgate.net The transport is facilitated by various transporters and channels, and proton pumps provide the necessary energy for this accumulation against a concentration gradient. oup.comresearchgate.net The vacuole serves as a significant storage site, effectively sequestering the acid from the cytosol. frontiersin.orgfrontiersin.org

Catabolism and Degradation Pathways of this compound

While tartaric acid is generally considered metabolically stable in grape berries, some degradation can occur. mdpi.com The question of whether the decrease in tartaric acid levels during grape ripening is due to dilution or catabolism is still debated, with evidence suggesting both may play a role. mdpi.com

Oxidation Studies (e.g., in Liver Extracts)

Early research investigated the oxidation of tartaric acid isomers in animal tissues. Studies using pigeon liver extracts demonstrated that this compound can be oxidized by a dehydrogenase that requires the presence of either DPN (diphosphopyridine nucleotide) or TPN (triphosphopyridine nucleotide). portlandpress.com The enzyme responsible for oxidizing this compound was found to be distinct from the one that oxidizes malic acid. portlandpress.com This oxidation reaction was not significantly inhibited by the products formed. portlandpress.com In these experiments, the oxidation of this compound was observed anaerobically in the presence of DPN or TPN. portlandpress.com

Potential as a Biomarker for Oxidative Degradation

This compound has emerged as a significant candidate for a biomarker indicating oxidative degradation, particularly of the biopolymer hyaluronic acid (HA). nih.govebi.ac.uk Hyaluronic acid, a major component of the extracellular matrix and synovial fluid, is susceptible to degradation by reactive oxygen species (ROS) in pathological conditions such as rheumatoid arthritis. nih.govresearchgate.net Research has focused on the byproducts of this degradation to identify reliable markers of oxidative stress.

Studies investigating the reaction of hyaluronic acid with various reactive oxygen species have shown that this compound is a consistent product. nih.gov Specifically, the oxidative degradation of HA is thought to occur via two primary mechanisms in the body: the Fenton reaction (involving Fe²⁺/H₂O₂) and through sodium hypochlorite (B82951) (NaOCl) generated by the enzyme myeloperoxidase. nih.govebi.ac.uk this compound is produced through both of these oxidative pathways. nih.govebi.ac.uk

The degradation process primarily targets the glucuronic acid (GlcA) residues within the hyaluronic acid polysaccharide chain. nih.govebi.ac.uk Gas chromatography-mass spectrometry (GC-MS) analysis has identified this compound, along with arabinaric acid and glucaric acid, as oxidation products of the glucuronic acid monomer. nih.govebi.ac.uk Because this compound is generated by both the Fenton chemistry and NaOCl oxidation of hyaluronic acid, it is considered a potentially valuable biomarker for monitoring hyaluronate oxidation in biological systems. nih.govresearchgate.netebi.ac.uk

Table 1: Oxidation Products of Hyaluronic Acid (HA) and its Monomers

| Oxidized Substrate | Oxidizing Agent(s) | Identified Oxidation Products | Citation(s) |

|---|---|---|---|

| Hyaluronic Acid (HA) | NaOCl | This compound | nih.govebi.ac.uk |

| Hyaluronic Acid (HA) | Fe²⁺/H₂O₂ (Fenton Reaction) | Arabinaric acid, Glucaric acid, this compound | nih.govebi.ac.uk |

| Glucuronic Acid (GlcA) | Not specified | This compound, Arabinuronic acid, Arabinaric acid, Glucaric acid | nih.govebi.ac.uk |

Role in Biological Processes and Interactions with Biomolecules

This compound, as an achiral meso compound, interacts distinctly with biological systems compared to its chiral counterparts, L- and D-tartaric acid. researchgate.net Its unique stereochemistry, which results from an internal plane of symmetry, influences its binding and role in various biological processes. researchgate.netcymitquimica.com

Enzymatic Interactions: Certain bacteria within the genus Pseudomonas can metabolize tartaric acids using inducible, stereospecific dehydrase enzymes. One such enzyme specifically converts this compound into oxaloacetic acid. This enzymatic reaction is subject to competitive inhibition; the meso-dehydrase is strongly inhibited by d-tartaric acid and d-malic acid, but not by L-tartaric acid, suggesting a specific binding configuration at the enzyme's active site.

Protein Interactions and Crystallization: The interaction of this compound with proteins has been studied in the context of protein crystallization. Research on the protein thaumatin (B217287) demonstrated that different stereoisomers of tartaric acid lead to different crystal habits. yu.edu Specifically, plate-like crystals of thaumatin were observed to form only in the presence of this compound, highlighting a stereospecific interaction between the meso isomer and the protein that influences crystal packing. yu.edu Further evidence of its role as a ligand is found in the Protein Data Bank (PDB), which archives numerous protein structures that are bound to this compound (ligand code: SRT). nih.govnih.gov

Other Biological Roles: Research has indicated that this compound monohydrate can inhibit the growth of Escherichia coli K-12 by interfering with protein synthesis. biosynth.com It is also known to form complexes with metal ions, a common function for carboxylic acids in biological settings. cymitquimica.com

Table 2: Documented Interactions of this compound with Biomolecules

| Interacting Biomolecule/System | Type of Interaction | Observed Outcome | Citation(s) |

|---|---|---|---|

| Pseudomonas meso-dehydrase | Enzymatic Substrate | Conversion to oxaloacetic acid | |

| Thaumatin (protein) | Crystallization Precipitant | Formation of unique plate-like protein crystals | yu.edu |

| Escherichia coli K-12 | Inhibition | Inhibition of protein synthesis, leading to growth inhibition | biosynth.com |

| Various Proteins (PDB) | Ligand Binding | Found in complex with 78 protein structures in the PDB | nih.govnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-acetamido-2-deoxy-gluconic acid |

| Arabinaric acid |

| Arabinonic acid |

| Arabinose |

| Arabinuronic acid |

| d-Malic acid |

| d-Tartaric acid |

| Erythronic acid |

| Erythrose |

| Glucaric acid |

| Glucuronic acid |

| Glyceric acid |

| Hyaluronic acid |

| L-Tartaric acid |

| This compound |

| This compound monohydrate |

| N-acetylglucosamine |

| Oxaloacetic acid |

| Sodium hypochlorite |

| Sodium dodecyl sulfate (B86663) |

| Thaumatin |

Theoretical and Computational Investigations of Mesotartaric Acid

Quantum Mechanical Calculations (e.g., DFT Studies)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of mesotartaric acid. These studies provide insights that are not always accessible through experimental techniques alone.

DFT calculations have been used to investigate the adsorption and interaction of tartaric acid isomers on various surfaces. For instance, a study on the Cu(110) surface used periodic DFT calculations to systematically investigate the interaction of different bitartrate (B1229483) isomers. The calculations revealed that the R,R-configuration is the most stable, while the S,S-bitartrate is less stable in the same domain. acs.org These findings highlight the role of intramolecular hydrogen bonds in the chemisorption structures. acs.org

Furthermore, DFT has been applied to understand the enantioselective chemisorption of chiral molecules on surfaces modified by tartaric acid. First-principles DFT calculations were used to explore the interactions between glycidol (B123203) and tartaric acid on a Pd(111) surface. rsc.org The calculations showed that the bitartrate form of tartaric acid binds to the surface through its carboxylate groups, and an enantiospecific interaction occurs with glycidol via hydrogen bonding. rsc.org

In the context of supramolecular chemistry, DFT calculations have been used to study complexes involving this compound. For example, the structural and spectroscopic properties of a 1:1 complex of this compound with 1,4-dimethylpiperazine (B91421) di-betaine have been investigated using DFT. Additionally, DFT has been employed to assign the absolute configuration of chiral molecules synthesized from this compound by comparing calculated and experimental chiroptical properties. nih.gov

The visualization of molecular orbitals through quantum chemistry methods helps in understanding bonding. For instance, localized orbitals of Iron(III) this compound have been calculated, providing evidence of bonding between the iron atoms and coordinated water molecules. researchgate.net

The relative stabilities of different conformers and isomers can also be assessed using quantum mechanical calculations. Studies have compared the energies of various stereoisomers of tartaric acid, confirming the distinct energetic properties of the meso form compared to its chiral counterparts. researchgate.net These computational approaches are crucial for predicting the most stable structures and understanding the factors that govern their formation. soton.ac.uk

Table of DFT Calculation Applications for this compound:

| Application Area | Specific Focus | Key Findings |

|---|---|---|

| Surface Chemistry | Adsorption on Cu(110) | R,R-bitartrate is the most stable isomer on the surface due to optimal intramolecular H-bonds. acs.org |

| Enantioselective Catalysis | Interaction with glycidol on Pd(111) | Bitartrate species are responsible for chiral recognition through three-point hydrogen bonding. rsc.org |

| Supramolecular Chemistry | Complex with 1,4-dimethylpiperazine di-betaine | Elucidation of structural and spectroscopic properties of the complex. |

| Stereochemical Assignment | Chiral building blocks from this compound | Confirmation of absolute configuration by comparing calculated and experimental chiroptical data. nih.gov |

| Electronic Structure | Iron(III) this compound | Visualization of localized orbitals confirmed bonding between iron and water molecules. researchgate.net |

Molecular Dynamics Simulations and Conformational Modeling

Molecular dynamics (MD) simulations and conformational modeling offer a dynamic perspective on the behavior of this compound, particularly in solution. These methods allow for the exploration of the different conformations the molecule can adopt and the energetic barriers between them.

This compound is optically inactive because it exists as a mixture of conformers. Upon dissolution, it can form two types of conformers: an achiral C(i) molecule and a chiral C(1) molecule. nih.gov The chiral C(1) conformer is present as a pair of enantiomers, and their equal and opposite optical activities cancel each other out, resulting in no net optical rotation. nih.govjocpr.com

Early MD simulations calculated the free energy differences between the staggered conformers of this compound in solution, focusing on the transitions around the central C-C bond. tandfonline.comresearchgate.netcnjournals.com These studies employed thermodynamic integration to evaluate these energy differences. tandfonline.comresearchgate.net The results from these simulations were found to be in reasonable agreement with experimental data from NMR, correctly reproducing the relative populations of the different conformers. tandfonline.comresearchgate.net

The conformational features of peptides containing derivatives of this compound have also been studied using molecular modeling techniques, alongside NMR and IR spectroscopy. capes.gov.br These studies have shown that scaffolds derived from this compound can act as promoters of reverse turn conformations in small peptides. capes.gov.br

The conformation of this compound in aqueous solution has been investigated using 1H and 13C NMR to determine vicinal coupling constants. researchgate.net These experimental data suggest that the most favored conformer is stabilized by the high dielectric constant of the solvent rather than by internal hydrogen bonding. researchgate.net

Table of this compound Conformers:

| Conformer Type | Symmetry Point Group | Chirality | Contribution to Optical Activity |

|---|---|---|---|

| Anti (staggered) | C(i) or S2 | Achiral | None |

| Gauche (staggered) | C(1) | Chiral | Exists as a racemic mixture of two enantiomeric conformations, resulting in zero net rotation. nih.govjocpr.com |

Prediction of Stereochemical Properties and Reactivity

Computational methods are valuable for predicting the stereochemical outcomes and reactivity of reactions involving this compound. By modeling reaction pathways and transition states, chemists can anticipate which products will be formed.

The stereochemistry of this compound itself dictates that it is an achiral molecule despite possessing two chiral centers (C2 and C3). pressbooks.pubmasterorganicchemistry.com This is due to an internal plane of symmetry that makes the molecule superimposable on its mirror image. pressbooks.pubalmerja.com This property defines it as a meso compound. pressbooks.pub As a diastereomer of the chiral (R,R) and (S,S) tartaric acids, it has distinct physical properties. pressbooks.pubsolubilityofthings.com

The prediction of reactivity is often linked to understanding the molecule's prostereoisomerism. The two hydrogen atoms attached to the chiral carbons in this compound are enantiotopic. uou.ac.in This means that replacing one of these hydrogens with a different group will lead to the formation of a chiral molecule, and replacing one versus the other will produce a pair of enantiomers. uou.ac.in For example, the substitution of one of these hydrogens with a chlorine atom can yield either (2S)-2-chloro-2,3-dihydroxysuccinic acid or (2R)-2-chloro-2,3-dihydroxysuccinic acid, which are enantiomers. uou.ac.in

The stereochemical outcome of reactions can be predicted based on the geometry of the starting material and the mechanism of the reaction. For example, the syn-dihydroxylation of maleic acid (a cis-alkene) with a reagent like osmium tetroxide (OsO₄) yields this compound. vaia.com In contrast, the same reaction with fumaric acid (a trans-alkene) results in a racemic mixture of the chiral tartaric acids, not the meso form. vaia.com This highlights how the initial stereochemistry of the reactant dictates the stereochemistry of the product.

Computational models can also predict how this compound and its derivatives will interact in biological systems or in the formation of larger molecular assemblies. For instance, this compound has been used as a starting material in the synthesis of complex chiral building blocks for prostanoids, where computational methods helped in assigning the absolute configuration of the products. nih.gov

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for Mesotartaric Acid

While this compound can be obtained from natural sources or as a byproduct, research is ongoing to develop more efficient and targeted synthetic routes. A key focus is on improving yield, reducing waste, and utilizing safer reagents. archivemarketresearch.com

Recent advancements include:

Catalytic Approaches: Researchers have developed methods that avoid highly toxic reagents like osmium tetroxide (OsO₄). For instance, a ruthenium chloride (RuCl₃)-catalyzed cis-dihydroxylation reaction has been used as a key step in synthesizing meso-3,4-dihydroxypyrrolidines from meso-tartaric acid precursors. bme.hu